Home > Products > Screening Compounds P14625 > Etacrynic acid impurity B [EP]
Etacrynic acid impurity B [EP] - 27929-18-6

Etacrynic acid impurity B [EP]

Catalog Number: EVT-1466212
CAS Number: 27929-18-6
Molecular Formula: C13H13Cl3O4
Molecular Weight: 339.593
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Gabapentin Impurity B

    Compound Description: Gabapentin Impurity B, chemically known as 2-(1-cyanocyclohexyl) acetic acid, is a potential impurity found in Gabapentin, a widely prescribed anticonvulsant drug used to treat epilepsy and neuropathic pain []. It is synthesized by oxidative dehydrogenation of Gabapentin using trichloroisocyanuric acid [].

Gabapentin Impurity E

    Compound Description: Gabapentin Impurity E, chemically known as 1-(carboxymethyl) cyclohexanecarboxylic acid, is another potential impurity identified in Gabapentin []. It is obtained by acid hydrolysis of Gabapentin Impurity B [].

Azithromycin B (EP-B)

    Compound Description: Azithromycin B (EP-B) is an impurity identified in Azithromycin for injection, a macrolide antibiotic []. This impurity, along with Azithromycin A, is considered a "craft impurity" derived from residues of the synthetic reaction and the presence of erythromycin B in the starting material [].

3′-Decladinosyl Azithromycin (EP-J)

    Compound Description: 3′-Decladinosyl Azithromycin (EP-J) is a degradation product observed in Azithromycin for injection []. It arises from the acid degradation of Azithromycin [].

Azithromycin A (EP-A)

    Compound Description: Azithromycin A (EP-A) is another identified impurity in Azithromycin for injection. It is considered a “craft impurity” originating from synthetic residues and the presence of erythromycin B in the raw materials used for Azithromycin production [].

Azithromycin-N-Oxides (EP-L)

    Compound Description: Azithromycin-N-Oxides (EP-L) represent a group of degradation products observed in Azithromycin for injection. These impurities are formed through the oxidation of Azithromycin [].

Desmopressin Acetate (DDAPV) EP Impurity-B

    Compound Description: Desmopressin Acetate (DDAPV) EP Impurity-B is an impurity associated with Desmopressin Acetate, a synthetic analog of vasopressin used to treat diabetes insipidus, hemophilia, and Von Willebrand disease [].

Telmisartan Impurities A, B, E, and F

    Compound Description: Telmisartan, an angiotensin II receptor antagonist used to treat hypertension, also presents with related impurities []. Impurities A, B, E, and F are specifically mentioned as official impurities in the European Pharmacopoeia (EP) [].

Overview

Etacrynic Acid Impurity B is a chemical compound with the Chemical Abstracts Service (CAS) number 95772-54-6. It is recognized as an impurity associated with etacrynic acid, a loop diuretic commonly used in clinical settings to treat conditions such as congestive heart failure and edema. The compound's molecular formula is C13H14Cl2O5C_{13}H_{14}Cl_{2}O_{5}, and it has a molecular weight of approximately 321.15 g/mol .

Source

Etacrynic Acid Impurity B is typically derived during the synthesis of etacrynic acid, which involves various chemical reactions that can introduce impurities. The presence of this impurity can affect the purity and efficacy of pharmaceutical formulations containing etacrynic acid.

Classification

This compound falls under the category of chlorophenoxyacetic acids, which are characterized by the presence of a phenoxy group substituted with chlorine atoms. It is classified as an organic compound and is part of a broader class of diuretics due to its association with etacrynic acid .

Synthesis Analysis

Methods

The synthesis of Etacrynic Acid Impurity B can be achieved through several chemical pathways, primarily involving chlorination and acylation reactions. The general approach includes:

  1. Chlorination: The introduction of chlorine atoms into the aromatic ring, typically using chlorine gas or chlorinating agents.
  2. Acylation: The addition of acyl groups to form the desired phenoxyacetic structure.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, time, and concentration to minimize by-products and maximize yield. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to monitor the purity of the synthesized product .

Molecular Structure Analysis

Structure

The molecular structure of Etacrynic Acid Impurity B features a phenoxy group attached to an acetic acid moiety with dichlorinated substitutions. The structural formula can be represented as follows:

C13H14Cl2O5\text{C}_{13}\text{H}_{14}\text{Cl}_{2}\text{O}_{5}

Data

  • Molecular Weight: 321.15 g/mol
  • Molecular Formula: C13H14Cl2O5
  • Structural Characteristics: Contains two chlorine atoms on the benzene ring and an acetic acid functional group.
Chemical Reactions Analysis

Reactions

Etacrynic Acid Impurity B can participate in various chemical reactions typical for chlorinated aromatic compounds, including:

  1. Nucleophilic Substitution Reactions: Chlorine atoms can be replaced by nucleophiles.
  2. Esterification: Reaction with alcohols to form esters.
  3. Reduction Reactions: Reduction of functional groups may occur under certain conditions.

Technical Details

These reactions are facilitated by the compound's functional groups, which allow it to engage in diverse chemical transformations common in organic synthesis .

Mechanism of Action

Process

While Etacrynic Acid Impurity B itself does not have a well-defined pharmacological profile like etacrynic acid, it may influence the pharmacokinetics or pharmacodynamics of formulations containing etacrynic acid. The primary mechanism of action for etacrynic acid involves inhibition of sodium-potassium-chloride symporters in the renal tubules, leading to increased diuresis.

Data

  • Primary Action: Inhibition of ion reabsorption in renal tubules.
  • Impact on Diuresis: Enhanced urinary output due to increased excretion of sodium and chloride ions .
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not specifically documented but generally expected to vary based on purity.
  • Boiling Point: Not available.
  • Density: Not available.

Chemical Properties

  • Solubility: Typically soluble in organic solvents; solubility in water may vary.
  • Stability: Stability can be affected by light and moisture due to the presence of chlorine substituents.

Relevant analyses often involve spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for characterization .

Applications

Scientific Uses

Etacrynic Acid Impurity B primarily serves as a reference standard in pharmaceutical research and development, particularly in quality control processes for etacrynic acid formulations. Its analysis helps ensure compliance with regulatory standards for drug purity and efficacy.

Introduction to Etacrynic Acid Impurity B [EP]

Definition and Regulatory Context of EP Impurities

Etacrynic Acid Impurity B [EP], chemically designated as 2-(2,3-Dichloro-4-(2-(chloromethyl)butanoyl)phenoxy)acetic acid (CAS No: 27929-18-6), is a structurally identified degradation product and process-related impurity of the loop diuretic ethacrynic acid. According to the European Pharmacopoeia (EP) monographs, it carries the synonym Ethacrynic Acid Trichloro Analog and is assigned the molecular formula C~13~H~13~Cl~3~O~4~ (molecular weight: 339.61 g/mol) [1] [4]. As an EP-listed impurity, it falls under stringent regulatory controls outlined in ICH Q3A(R2) and Q3B(R2) guidelines, which classify impurities based on daily exposure thresholds and mandate qualification studies. The EP monograph specifies acceptance criteria for Impurity B in ethacrynic acid drug substances and products, requiring rigorous analytical monitoring during manufacturing and stability testing [4] [5]. Its structural characterization—confirmed via spectroscopic methods—reveals a chloromethyl substitution at the butanoyl side chain, distinguishing it from the parent drug (CAS 58-54-8, C~13~H~12~Cl~2~O~4~) [7] [10].

Role of Impurity Profiling in Pharmaceutical Quality Assurance

Impurity profiling is a cornerstone of pharmaceutical quality assurance, ensuring drug safety and efficacy through systematic identification, quantification, and control of organic and inorganic impurities. For ethacrynic acid, the presence of Impurity B serves as a critical quality attribute (CQA) due to its potential impact on stability and therapeutic performance [1] [5]. Analytical methodologies—primarily reversed-phase HPLC with UV detection—are validated to detect Impurity B at levels as low as 0.05% relative to the active pharmaceutical ingredient (API). This sensitivity is essential for compliance with EP thresholds, which typically limit unspecified impurities to ≤0.10% and specified impurities like Impurity B to higher levels justified by toxicological studies [3] [5]. Reference materials of Impurity B, supplied by vendors like SynZeal and Axios Research, enable precise method calibration and are accompanied by comprehensive Certificates of Analysis (CoA) confirming identity, purity (≥95%), and traceability to pharmacopeial standards [1] [3]. Accelerated stability studies further utilize impurity profiling to predict shelf-life; for example, ethacrynic acid formulations exhibit elevated Impurity B under heat/humidity stress, signaling degradation pathways that must be mitigated during formulation design [5].

Significance of Etacrynic Acid Impurity B in Drug Development

In ethacrynic acid drug development, controlling Impurity B is pivotal for regulatory compliance and manufacturing consistency. Its formation occurs via multiple routes:

  • Synthetic By-products: During API synthesis, incomplete purification leaves residual Impurity B from intermediate reactions [4].
  • Degradation Pathways: Hydrolysis or thermal stress accelerates the conversion of ethacrynic acid to Impurity B, particularly in solid oral dosage forms [5].Patent WO2018041824A1 underscores that Impurity B levels directly influence drug product stability. Formulations using excipients like lactose monohydrate or magnesium stearate may catalyze degradation, necessitating compatibility studies [5]. Regulatory submissions for ethacrynic acid generics (e.g., Abbreviated New Drug Applications, ANDAs) must include:
  • Forced Degradation Studies: Demonstrating analytical method specificity for Impurity B under acid/base/oxidative conditions.
  • Stability Data: Tracking Impurity B increases over storage time to establish expiration limits [1] [5].Furthermore, as ethacrynic acid gains interest in drug repurposing (e.g., anticancer applications), controlling Impurity B ensures reliable pharmacokinetic and toxicity data in preclinical models [9].

Table 1: Key Characteristics of Etacrynic Acid Impurity B [EP]

PropertySpecificationSource
Chemical Name2-(2,3-Dichloro-4-(2-(chloromethyl)butanoyl)phenoxy)acetic acid [1] [4]
CAS No.27929-18-6 [1] [4]
Molecular FormulaC~13~H~13~Cl~3~O~4~ [1] [4]
Molecular Weight339.61 g/mol [4]
SynonymsEthacrynic Acid Trichloro Analog; 2-Desmethylene-2-chloromethyl Ethacrynic Acid [1] [10]
Regulatory StatusEP-specified impurity; USP reference standard [3] [4]
AppearanceWhite to off-white crystalline solid [10]

Properties

CAS Number

27929-18-6

Product Name

Etacrynic acid impurity B [EP]

IUPAC Name

2-[2,3-dichloro-4-[2-(chloromethyl)butanoyl]phenoxy]acetic acid

Molecular Formula

C13H13Cl3O4

Molecular Weight

339.593

InChI

InChI=1S/C13H13Cl3O4/c1-2-7(5-14)13(19)8-3-4-9(12(16)11(8)15)20-6-10(17)18/h3-4,7H,2,5-6H2,1H3,(H,17,18)

InChI Key

KJIDNPIXCADRJY-UHFFFAOYSA-N

SMILES

CCC(CCl)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl

Synonyms

2-[2,3-Dichloro-4-[2-(chloromethyl)-1-oxobutyl]phenoxy]acetic Acid; Ethacrynic Acid Impurity B;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.